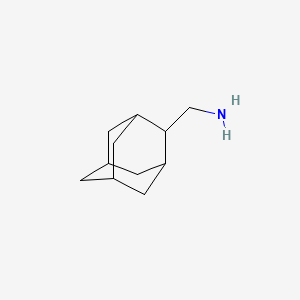

2-Adamantylmethanamine

Description

Significance of Adamantane (B196018) Scaffolds in Diverse Scientific Disciplines

Adamantane, a tricyclic hydrocarbon, and its derivatives are of significant interest across various scientific fields due to their unique structural and physicochemical properties. The rigid, cage-like structure of the adamantane scaffold provides a three-dimensional framework that is both thermally stable and highly lipophilic. researchgate.netpublish.csiro.au This lipophilicity is a key attribute, often exploited in medicinal chemistry to enhance the absorption, distribution, and stability of drug molecules. researchgate.netscispace.com The bulky nature of the adamantyl group can also shield nearby functional groups from metabolic degradation, thereby prolonging the therapeutic effect of a drug. publish.csiro.au

In drug discovery, the adamantane moiety serves as a valuable pharmacophore. Its rigid structure allows for the precise positioning of functional groups, which can lead to optimized interactions with biological targets such as enzymes and receptors. publish.csiro.au This has led to the development of several successful drugs containing the adamantane scaffold for a range of diseases, including viral infections, neurodegenerative disorders like Parkinson's and Alzheimer's disease, type 2 diabetes, and skin conditions such as acne. researchgate.netpublish.csiro.auwikipedia.org Beyond medicine, adamantane derivatives find use in materials science for creating advanced polymers and as thermally stable lubricants. wikipedia.org The discovery of adamantane in petroleum in 1933 and its first successful synthesis in 1941 opened up a new area of organic chemistry focused on polyhedral compounds. wikipedia.org

The introduction of heteroatoms, such as nitrogen, into the adamantane cage to form azaadamantanes, further expands the utility of this scaffold. Azaadamantanes exhibit lower lipophilicity compared to their carbocyclic analogs, which can favorably alter their bioavailability and interaction with biological targets. nih.gov

Historical Context and Evolution of Research on 2-Adamantylmethanamine and its Congeners

The journey of adamantane in chemical research began with its isolation from petroleum in 1933. mdpi.com However, it was the development of a more accessible synthesis method by Schleyer in 1957 that truly catalyzed the exploration of adamantane and its derivatives. scispace.comnih.gov A pivotal moment in the history of adamantane chemistry was the discovery in 1964 of the antiviral properties of a primary amine derivative of adamantane, amantadine (B194251) (1-aminoadamantane). scispace.comnih.gov This finding marked the beginning of medicinal chemistry research focused on adamantane derivatives and led to the rapid development of antiviral drugs. scispace.comnih.gov

Following the success of amantadine, research expanded to explore other aminoadamantane derivatives, including those with the amine group attached at the 2-position or via a methylene (B1212753) linker, such as this compound. The substitution pattern on the adamantane cage, whether at the bridgehead (1-position) or non-bridgehead (2-position), significantly influences the molecule's properties and biological activity.

Initial research primarily focused on the antiviral applications of adamantane derivatives. nih.gov However, the scope of investigation has since broadened considerably. Scientists began to explore the potential of adamantane-containing compounds in treating a variety of other conditions. For instance, memantine (B1676192) (1-amino-3,5-dimethyladamantane) emerged as a significant therapeutic agent for neurodegenerative disorders. google.com

The evolution of research also saw the development of more complex adamantane derivatives. By attaching various functional groups and other molecular scaffolds to the adamantane core, chemists have been able to fine-tune the biological activity and pharmacokinetic profiles of these compounds. For example, adamantane derivatives have been investigated for their potential as anticancer, antibacterial, and neuroprotective agents. ontosight.ai The synthesis of derivatives like 1-[3-(4-bromophenyl)-1-adamantyl]methanamine highlights the ongoing efforts to create novel adamantane-based molecules with potentially enhanced therapeutic properties. ontosight.ai

The synthesis of this compound and its congeners typically involves multi-step processes starting from adamantane or its derivatives. Common synthetic strategies include the amination of adamantane precursors under controlled conditions. The development of efficient and scalable synthesis routes remains an active area of research to facilitate the broader investigation and application of these compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-adamantylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZRVWVFJSCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307623 | |

| Record name | 2-adamantylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42067-67-4 | |

| Record name | NSC193494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-adamantylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (adamantan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Adamantylmethanamine and Derived Structures

Classical and Contemporary Approaches in 2-Adamantylmethanamine Core Synthesis

The construction of the this compound core can be achieved through several established synthetic routes. These methods primarily involve the transformation of a pre-existing adamantane (B196018) skeleton functionalized at the secondary C2 position.

Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. masterorganicchemistry.com For the synthesis of this compound, this strategy typically commences with adamantane-2-carbaldehyde. The aldehyde is first condensed with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the target primary amine.

The versatility of this method allows for the synthesis of N-substituted derivatives by choosing a primary or secondary amine instead of ammonia. masterorganicchemistry.com A variety of reducing agents can be employed, each with specific advantages. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can reduce the intermediate iminium ion in the presence of the starting aldehyde, enabling a one-pot reaction. masterorganicchemistry.com Recently, catalytic systems using molecular hydrogen (H₂) and a cobalt catalyst have been developed for reductive amination under mild conditions, offering a more atom-economical approach. acs.org

The key precursor, adamantane-2-carbaldehyde, can be synthesized from adamantanone through a multi-step sequence involving the formation of 2-cyanoadamantane followed by reduction. A two-step alternative involves reducing 2-adamantanecarboxylic acid to adamantane-2-methanol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), followed by controlled oxidation to the aldehyde with pyridinium (B92312) chlorochromate (PCC).

Table 1: Reductive Amination Conditions for Amine Synthesis This table presents generalized conditions and common reagents used in reductive amination, applicable to the synthesis of this compound from adamantane-2-carbaldehyde.

| Precursor | Amine Source | Reducing Agent | Typical Solvent | Key Features |

|---|---|---|---|---|

| Aldehyde/Ketone | Ammonia/NH₄OAc | NaBH₃CN | Methanol (B129727) | Allows for one-pot reaction; selective for imines over carbonyls. masterorganicchemistry.com |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE) | Mild and effective; avoids use of cyanide. masterorganicchemistry.com |

| Aldehyde/Ketone | Ammonia (aq.) | H₂ / Cobalt Catalyst | Ethanol (B145695)/Water | Atom-economical, uses H₂ as reductant, mild conditions. acs.org |

| Aldehyde/Ketone | Primary/Secondary Amine | H₂ / Metal Catalyst (e.g., Pd, Pt, Ni) | Alcohols | Classical hydrogenation method, highly efficient. |

An alternative classical approach involves nucleophilic substitution on a 2-adamantylmethyl precursor bearing a suitable leaving group, such as a halide or sulfonate. The synthesis of primary amines via the reaction of alkyl halides with sodium azide (B81097) (NaN₃) followed by reduction is a particularly robust method that avoids the over-alkylation issues often encountered when using ammonia directly. masterorganicchemistry.commasterorganicchemistry.com

The reaction sequence for this compound would involve:

Preparation of the Precursor : Synthesis of 2-(halomethyl)adamantane, for example, 2-(bromomethyl)adamantane. This can be achieved from adamantane-2-methanol, which is accessible from 2-adamantanecarboxylic acid.

Nucleophilic Substitution : Reaction of the 2-(halomethyl)adamantane with sodium azide in a polar aprotic solvent like DMF or DMSO to yield 2-(azidomethyl)adamantane.

Reduction : The resulting azide is then reduced to the primary amine. This can be accomplished using various methods, including catalytic hydrogenation (H₂/Pd-C) or reduction with lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

This pathway is highly efficient for producing primary amines. The Curtius rearrangement, starting from an acyl azide derived from 2-adamantanecarboxylic acid, also provides a route to the amine via an isocyanate intermediate. masterorganicchemistry.com

Regioselective and Stereoselective Synthesis of Functionalized this compound Derivatives

The creation of functionalized derivatives, especially those with specific stereochemistry, is crucial for applications in drug discovery. This requires precise control over the functionalization of the adamantane cage and the stereochemical outcome of the reactions.

Direct and selective functionalization of the adamantane C–H bonds is a significant challenge due to their high bond dissociation energies. The adamantane cage has two types of C-H bonds: tertiary at the four bridgehead positions (C1, C3, C5, C7) and secondary at the six methylene (B1212753) bridge positions (C2, C4, C6, C8, C9, C10). nih.gov

Achieving selectivity for the secondary C2 position over the more reactive tertiary positions often requires specialized catalytic systems. researchgate.netacs.org

Directed C–H Functionalization : One powerful strategy involves using a directing group attached to the adamantane core to guide a catalyst to a specific C-H bond. For instance, palladium(II)-catalyzed reactions can achieve arylation of adamantane derivatives with remarkable regioselectivity by forming a five-membered palladacycle intermediate. cuni.czresearchgate.net This approach has been used to create 1,2-disubstituted adamantanes. cuni.cz

Radical-Based Functionalization : Radical reactions offer another route. nih.gov While many radical processes favor the tertiary position, reaction conditions can be tuned. For example, the ratio of 1-bromoadamantane (B121549) to 2-bromoadamantane (B1268071) can be controlled depending on the brominating agent and conditions used. nih.gov

Catalyst-Controlled H-Atom Transfer (HAT) : Photoredox and H-atom transfer (HAT) catalysis have emerged as methods for direct C–H functionalization with excellent chemoselectivity. acs.orgchemrxiv.org Specific catalysts, such as certain quinuclidine (B89598) derivatives, can selectively abstract a hydrogen atom from the strong 3° C–H bonds of adamantane, while other systems can be tailored to target secondary positions under the right electronic or steric influences. acs.orgchemrxiv.org

Table 2: Selected Catalytic Methods for Adamantane Functionalization

| Reaction Type | Catalyst System | Position Targeted | Comments | Reference(s) |

|---|---|---|---|---|

| C-H Arylation | Palladium(II) Acetate with Directing Group | C2 (Directed) | Enables synthesis of 1,2-disubstituted adamantanes. | cuni.cz, researchgate.net |

| C-H Amination | Chiral Rhodium(II) Complex | Benzylic/Allylic/Adamantyl | Catalytic C-H insertion of a chiral nitrene. | researchgate.net |

| C-H Alkylation | Photoredox/HAT Catalysis (Quinuclidine-based) | C1 (tertiary) | High chemoselectivity for strong 3° C-H bonds. | acs.org, chemrxiv.org |

| Cross-Coupling | Organometallic-Zn, Mg reagents (Negishi) | C1 or C2 | Functionalization of pre-halogenated adamantanes. | researchgate.net |

Since any 1,2-disubstituted adamantane derivative is chiral, the development of asymmetric syntheses to access single enantiomers is of high importance. mdpi.com Several strategies have been developed to achieve this.

Total Synthesis and Rearrangement : Enantiomerically pure 1,2-disubstituted adamantanes can be synthesized through the total synthesis of a chiral bicyclic precursor followed by a cyclization reaction. For example, enantiomerically pure ketoolefins can be cyclized using titanium(IV) chloride to give chiral substituted adamantane products with high yield and retention of stereochemistry. mdpi.com The protoadamantane-adamantane rearrangement is another key transformation used to produce a wide array of 1,2-disubstituted adamantyl amines. researchgate.netmdpi.com

Asymmetric Catalysis : The use of chiral catalysts provides a direct route to enantiomerically enriched products. An efficient asymmetric C-H amination of adamantane derivatives has been reported using a chiral rhodium(II) complex, which catalyzes the insertion of a chiral nitrene into a C-H bond. researchgate.net Similarly, organocatalytic domino reactions mediated by chiral catalysts like diphenylprolinol silyl (B83357) ether have been used to construct complex and functionalized cage-like molecules with excellent enantioselectivity. nih.gov

Stereoselective Transformations : A series of (R)- and (S)-isomers of adamantane-substituted heterocycles have been synthesized stereoselectively starting from adamantyl-substituted N-Boc-homoallylamines. rsc.org These methods rely on the transformation of a chiral starting material where the stereocenter directs the outcome of subsequent reactions.

Table 3: Examples of Asymmetric Synthesis for Adamantane Derivatives

| Method | Catalyst/Reagent | Product Type | Enantioselectivity (ee) | Reference(s) |

|---|---|---|---|---|

| Domino Michael/Aldol/Addition | Diphenylprolinol silyl ether | Functionalized Noradamantanes | 97% ee | nih.gov |

| Asymmetric C-H Amination | Chiral Rhodium(II) complex | Chiral Amines | Up to 95% ee (on related substrates) | researchgate.net |

| Cyclization of Chiral Precursor | Titanium(IV) Chloride | Enantiopure Substituted Adamantanes | High (retention of stereochemistry) | mdpi.com |

| Transformation of Chiral Amine | N/A (Substrate control) | Adamantane-substituted Piperidines | Diastereoselective | rsc.org |

Catalytic Methods in the Preparation of this compound Adducts

This compound and its derivatives serve as valuable building blocks for constructing larger, more complex molecules or "adducts" through various catalytic reactions. The adamantyl group imparts unique properties like lipophilicity and rigidity to the final structure.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are effective for forming C-C bonds. researchgate.net An organozinc reagent derived from a halogenated 2-substituted adamantane can be coupled with aryl halides to introduce aromatic moieties.

Amide and Hydrazone Formation : The primary amine of this compound can be readily condensed with carboxylic acids or their derivatives to form amides, or with aldehydes and ketones to form Schiff bases (imines). mdpi.comsmolecule.com These adducts themselves can be ligands for metal complexes. For example, adamantyl-containing hydrazone ligands have been used to synthesize new copper(II), cobalt(II), nickel(II), and zinc(II) complexes. nih.gov

Michael Additions : The amine can participate as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. Furthermore, catalytic enantioselective additions of other nucleophiles to imines derived from this compound can be used to synthesize complex chiral molecules, such as β-amino acid analogues. scispace.com

Multicomponent Reactions : One-pot, multicomponent reactions provide an efficient way to build molecular complexity. A three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine (such as this compound) can selectively produce highly functionalized pyrroles, with water as the only byproduct. mdpi.com

Condensation Reactions for Complex this compound Derivatives

Condensation reactions are fundamental in organic synthesis for constructing complex molecules from simpler building blocks, often involving the formation of a carbon-nitrogen double bond.

Hydrazide-hydrazones, which possess an azomethine group (-NHN=CH-), are a class of compounds with significant interest due to their biological activities. mdpi.commdpi.com They are typically synthesized through the condensation of a carbohydrazide (B1668358) with an aldehyde or ketone. mdpi.com This methodology has been effectively used to prepare a series of hydrazide-hydrazones incorporating a 1-adamantyl-carbonyl moiety. mdpi.com

The synthesis involves reacting adamantane-1-carbohydrazide (B96139) with various aromatic aldehydes and ketones. mdpi.com The reaction is typically carried out by refluxing the components in an alcoholic solvent like ethanol. mdpi.com The adamantane-1-carbohydrazide intermediate is itself prepared from 1-adamantane carboxylic acid via esterification followed by reaction with hydrazine (B178648) hydrate. mdpi.commedipol.edu.tr The resulting hydrazide-hydrazones are often crystalline solids that can be purified by recrystallization. mdpi.com This straightforward synthetic route allows for the creation of a diverse library of adamantane-containing hydrazide-hydrazones for further investigation. mdpi.comnih.gov

Adamantane derivatives serve as valuable starting materials for the synthesis of complex heterocyclic structures. Multi-component reactions, such as the Biginelli reaction, provide an efficient pathway to construct these scaffolds in a single step. rsc.orgnih.gov

A green synthetic approach for adamantane-containing dihydropyrimidine (B8664642) (DHPM) derivatives has been developed using a three-component Biginelli reaction. rsc.org This method involves the condensation of N-(adamant-1-yl)acetoacetamide, various benzaldehyde (B42025) derivatives, and thiourea. rsc.org By using a catalytic amount of trifluoroacetic acid (TFA) under solvent-free conditions, this approach offers significant improvements over traditional methods in terms of reaction time and product yield. rsc.orgnih.gov The incorporation of the lipophilic adamantyl group into the dihydropyrimidine core is recognized as a strategy to enhance the pharmacological properties of the resulting molecules. rsc.org

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com This framework, outlined in twelve principles by Paul Anastas and John Warner, provides a guide for developing more sustainable synthetic methodologies. numberanalytics.comacs.org Key principles include waste prevention, maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency. sigmaaldrich.comsolubilityofthings.com

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful technology for sustainable chemical synthesis. rsc.org When conducted in meso- or microreactors, this approach offers significant advantages, including rapid reaction times, superior mixing, and enhanced heat and mass transfer. rsc.orgcam.ac.uk These features allow for safer handling of hazardous reagents and reactive intermediates. rsc.org

The synthesis of adamantane derivatives has benefited from the application of flow chemistry. acs.orgnih.gov A machine-assisted, telescoped flow procedure has been successfully used to synthesize a series of analgesic adamantane derivatives. acs.orgnih.govnih.gov This method allowed for the generation of products in good yields and purity without the need for isolating intermediates. acs.orgnih.gov

Mesoreactors, which bridge the gap between microreactors and traditional batch reactors, are particularly well-suited for producing kilograms per day of fine chemicals and active pharmaceutical ingredients. cam.ac.ukbeilstein-journals.org Their design enables a seamless transition from small-scale discovery to larger-scale production through a process of "scaling-out" (replicating the reactor) rather than "scaling-up," which avoids many of the challenges associated with heat and mass transport limitations in large batch reactors. beilstein-journals.org The use of 3D-printed mesoreactors has also been explored, allowing for the rapid screening of reactor designs to optimize reaction conditions for stereoselective catalytic syntheses. researchgate.netresearchgate.net

Solvent Minimization and Alternative Green Solvent Utilization

The reduction or replacement of traditional volatile organic compounds (VOCs) is a cornerstone of green chemical synthesis. Methodologies for adamantane derivatives now include solvent-free reactions and the use of eco-friendly alternative solvents, which significantly lower the environmental footprint of these processes.

Solvent-Free Synthesis

A significant advancement in minimizing solvent use is the development of solvent-free reaction conditions. One such method is the direct C(sp³)–H amination of adamantanes through mechanical grinding. This technique facilitates the conversion of C–H bonds to C–N bonds at room temperature in the open air, representing a highly atom-economical and environmentally benign approach. researchgate.net In this process, grinding adamantane with various nitrogen-containing nucleophiles (such as azoles or arylamines) in the presence of a substoichiometric amount of a polyhalomethane-AlX₃ superelectrophile complex can produce a range of aminoadamantanes in good to excellent yields with short reaction times. researchgate.net This method avoids the use of bulk solvents, thereby reducing waste and simplifying product purification. researchgate.net

Alternative Green Solvents

When a solvent is necessary, the focus shifts to greener alternatives that are less toxic, biodegradable, and derived from renewable resources.

Deep Eutectic Solvents (DESs): These novel solvents have gained significant attention as green reaction media. mdpi.comacademie-sciences.fr DESs are mixtures of two or more components, typically a hydrogen bond acceptor (HBA) like a quaternary ammonium salt (e.g., choline (B1196258) chloride) and a hydrogen bond donor (HBD) such as urea (B33335), glycerol, or sugars. mdpi.comresearchgate.net The resulting mixture has a melting point significantly lower than its individual components due to the formation of extensive hydrogen-bonding networks. mdpi.com DESs are attractive for several reasons: they are often biodegradable, have negligible volatility, are non-flammable, and can be prepared with 100% atom economy from inexpensive, renewable materials. mdpi.comacademie-sciences.fr

In the context of amine synthesis, DESs can function as both the reaction medium and an intrinsic catalyst, accelerating reaction rates without the need for additional, often metallic, catalysts. researchgate.netrsc.org Their adjustable polarity and high thermal stability make them suitable for a wide array of amination reactions. researchgate.net For instance, the synthesis of formamides, which are important intermediates, has been demonstrated in a choline chloride:SnCl₂ deep eutectic solvent, offering a simple and practical route under mild conditions. academie-sciences.fr

Table 1: Examples of Deep Eutectic Solvents (DESs) in Amine Synthesis| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application | Reference |

|---|---|---|---|---|

| Choline Chloride | Urea | 1:2 | Medium and catalyst for α-aminophosphonate synthesis | rsc.org |

| Choline Chloride | Tin(II) Chloride | 1:2 | Promotes synthesis of formamides and N,N'-diarylamidines | academie-sciences.fr |

| Choline Chloride | D-Sorbitol | 1:1 | Solvent for addition of organolithium reagents to imines | mdpi.com |

| Choline Chloride | Citric Acid | 1:1 | Brønsted acidic DES for multicomponent reactions | researchgate.net |

Bio-based Solvents: Conventional solvents derived from renewable resources, such as ethanol, are also employed to improve the environmental profile of syntheses. The synthesis of Schiff base derivatives of adamantane, for example, has been carried out using absolute ethanol as the solvent. samipubco.com

Development of Eco-Friendly Catalytic Systems

The development of sustainable catalysts is pivotal for advancing green organic synthesis. The focus is on systems that are highly efficient, selective, reusable, and operate under mild conditions, with biocatalysts being at the forefront of this evolution.

Biocatalysis with Amine Dehydrogenases (AmDHs)

Biocatalysts, particularly enzymes, offer an attractive alternative to traditional metal-based catalysts due to their high selectivity and ability to operate in aqueous media under mild temperature and pH conditions. rsc.org For the synthesis of chiral amines, Amine Dehydrogenases (AmDHs) have emerged as powerful tools. jmb.or.kr These enzymes catalyze the asymmetric reductive amination of prochiral ketones using inexpensive ammonia as the nitrogen source, with water being the only byproduct, resulting in high atom economy. rsc.orgmdpi.com

Recent breakthroughs in protein engineering have expanded the substrate scope of AmDHs to include bulky ketones relevant to adamantane chemistry. A significant achievement was the creation of a novel chimeric amine dehydrogenase (cFL-AmDH) through the domain shuffling of two parent enzymes. rsc.org While the parent AmDHs were inactive, this engineered biocatalyst successfully catalyzed the reductive amination of adamantylmethylketone to produce adamantylethylamine, a derived structure of this compound. rsc.org This demonstrates the potential of rational enzyme design to create catalysts for structurally demanding substrates. rsc.org

Further research has focused on identifying native AmDHs from biodiversity and improving their catalytic performance. frontiersin.orgd-nb.info For instance, the native AmDH MATOUAmDH2 has been studied to understand its structure and expand its substrate scope through mutation, which could lead to improved production of secondary amines. d-nb.info The development of whole-cell biocatalysts that co-express an AmDH and an NADH oxidase to recycle the NAD⁺ cofactor further enhances the sustainability of these systems by driving the reaction forward and simplifying the process. mdpi.com

Table 2: Biocatalytic Amination of an Adamantane Derivative| Catalyst | Substrate | Product | Key Advantage | Reference |

|---|---|---|---|---|

| Chimeric Amine Dehydrogenase (cFL-AmDH) | Adamantylmethylketone | Adamantylethylamine | Catalyzes amination of a bulky adamantyl ketone, which parent enzymes could not. | rsc.org |

The advancement of these biocatalytic systems represents a significant step toward the sustainable production of complex chiral amines, aligning with the core goals of green chemistry. rsc.orgnih.gov

Elucidation of Structure Activity Relationships Sar for 2 Adamantylmethanamine Derivatives

Topographical and Steric Effects of the Adamantane (B196018) Moiety on Molecular Interactions

The adamantane group is a bulky, rigid, and highly lipophilic polycyclic hydrocarbon. mdpi.commdpi.com Often described as a "lipophilic bullet," its three-dimensional structure is a key determinant in its interaction with biological targets. nih.gov Unlike flat aromatic rings, the diamondoid structure of adamantane allows it to fill deep, hydrophobic pockets in enzymes and receptors that may not be accessible to planar moieties. nih.gov

The positioning of the substituent on the adamantane cage is critical. Derivatives substituted at the 2-position, such as 2-adamantylmethanamine, have different steric and electronic profiles compared to their 1-position counterparts like Amantadine (B194251). This positional isomerism can lead to significant differences in binding affinity and biological activity. The adamantane moiety's rigid structure ensures that its space-filling effect is predictable, making it a valuable scaffold in drug design. researchgate.net In some instances, the adamantane cage is oriented to interact with hydrophobic clefts near an active site, which can enhance the potency of the drug molecule. nih.gov For example, in studies of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, the lipophilic adamantane moiety was observed to occupy a deep pocket within the active site, contributing to hydrophobic interactions. mdpi.com

The steric bulk of the adamantane group can also be a disadvantage if it hinders optimal binding. In certain molecular contexts, the adamantane cage can cause steric clashes with residues in a binding pocket, preventing the formation of key interactions. mdpi.comnih.gov Therefore, the design of adamantane derivatives often involves optimizing the linker between the adamantane cage and the pharmacophore to allow for greater flexibility and more favorable interactions with target residues. mdpi.com

Conformational Analysis and its Correlation with Biological and Catalytic Efficacy

Computational studies and X-ray analysis have shown that adamantane-containing molecules can exist in either folded or extended conformations, depending on the nature of the substituents and the surrounding environment. mdpi.com In one study of adamantane-linked hydrazine-1-carbothioamide derivatives, a compound with a tert-butyl substituent adopted a folded conformation, while a similar derivative with a cyclohexyl group exhibited an extended conformation in the solid state. mdpi.com

These conformational preferences are critical for biological activity. A folded conformation might be necessary to position different parts of the molecule for simultaneous interaction with multiple subsites of a receptor. Conversely, an extended conformation might be required to bridge distant binding domains or to fit into a long, narrow active site cleft. The energy barrier between these conformations can influence the equilibrium population of the bioactive shape. mdpi.com For instance, enzymes often stabilize reactive intermediates by binding them in a specific conformation that facilitates the chemical reaction. researchmap.jp

The amine group in this compound and its derivatives is a key site for forming hydrogen bonds, which are critical for ligand-receptor recognition. nih.gov These directional interactions contribute significantly to binding affinity and selectivity. nih.gov The introduction of additional hydrogen bond donors or acceptors into the molecule is a common strategy to enhance potency. For example, studies on rimantadine (B1662185) analogues showed that introducing a second amino group, creating a 1,2-diaminoethyl moiety, resulted in a compound that was four times more potent, likely due to additional hydrogen bonding with the M2 protein receptor. nih.gov

Aromatic interactions, such as π-π stacking or NH-π interactions, also play a vital role. nih.govrsc.org While the adamantane moiety itself is aliphatic, substituents on the amine or other parts of the molecule often include aromatic rings. These rings can interact with aromatic residues like tyrosine, phenylalanine, or tryptophan in a receptor's binding site. unifi.it The geometry of these interactions is crucial; they can be parallel-stacked or T-shaped, and their strength is influenced by the surrounding environment. nih.govunifi.it The combination of the adamantane cage fitting into a hydrophobic pocket and adjacent functional groups forming specific hydrogen bonds and aromatic interactions often leads to high-affinity binding.

Influence of Substituents on Pharmacological Potency and Selectivity

The modification of substituents on the this compound scaffold is a fundamental strategy in medicinal chemistry to fine-tune pharmacological properties. Changes to these substituents can dramatically alter a compound's potency, its selectivity for different receptors, and its pharmacokinetic profile. nih.govnih.gov

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov The adamantane moiety itself confers significant lipophilicity due to its hydrocarbon nature. mdpi.comnih.gov This property generally enhances the ability of a molecule to cross cell membranes and can lead to increased bioavailability. mdpi.com

However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, non-specific binding, and rapid metabolism. Therefore, the substituents on the this compound core are often chosen to balance lipophilicity and hydrophilicity. mdpi.commdpi.com For example, introducing polar groups like hydroxyls or amides can increase water solubility. nih.gov Conversely, adding larger alkyl or aryl groups can increase lipophilicity. The table below illustrates how different substituents can modulate the calculated lipophilicity (ALOGPs) of a parent structure.

| Base Compound | Substituent | Derivative | Calculated logP (ALOGPs) nih.gov | Change in Lipophilicity |

|---|---|---|---|---|

| Aniline | -H | Aniline | 1.31 | Reference |

| Aniline | -Adamantyl | N-Adamantylaniline | 4.27 | Increased |

| Benzamide | -H | Benzamide | 0.64 | Reference |

| Benzamide | -Adamantyl | N-Adamantylbenzamide | 3.60 | Increased |

This table provides examples of how adding an adamantyl group significantly increases the lipophilicity of parent compounds. A similar principle applies to derivatives of this compound.

Stereochemistry, the three-dimensional arrangement of atoms, is paramount in determining the pharmacological activity of chiral molecules. Since receptors and enzymes are themselves chiral, they often exhibit a high degree of stereoselectivity, binding one stereoisomer with significantly higher affinity than another. nih.gov

For derivatives of this compound, which can contain multiple chiral centers depending on the substituents, the specific stereoisomer can dictate both potency and the nature of the biological response (e.g., agonist versus antagonist). nih.gov For example, in a study of σ2 receptor ligands, the R(-) and S(+) enantiomers of N-phenylpropyl-N-(n-propyl)aminopropane (PPAP) showed a twofold difference in binding affinity. scielo.br In another case, two peptide enantiomers designed to bind the Y4 receptor exhibited a nearly 20-fold difference in binding affinity (Ki of 0.66 nM vs. 12 nM) and also differed in their efficacy as partial agonists. nih.gov This highlights that even a subtle change in the 3D orientation of a functional group can drastically alter the network of interactions within a binding pocket, leading to different biological outcomes.

Advanced Computational and Theoretical Investigations of 2 Adamantylmethanamine Compounds

Quantum Chemical Methodologies (DFT, QTAIM) for Electronic Structure and Reactivity

Quantum chemical methods are essential for understanding the intrinsic properties of molecules. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules, providing a good balance between accuracy and computational cost. The Quantum Theory of Atoms in Molecules (QTAIM) is employed to analyze the electron density obtained from DFT calculations to characterize chemical bonding and intermolecular interactions.

The electronic and structural properties of adamantane-based compounds are subjects of extensive theoretical investigation. DFT calculations are commonly used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule.

For a molecule like 2-adamantylmethanamine, the HOMO is typically localized on the amine group, specifically the lone pair of electrons on the nitrogen atom, due to its electron-donating nature. The LUMO is generally distributed over the adamantane (B196018) cage and the aminomethyl group. The analysis of molecular electrostatic potential (MESP) maps, also derived from DFT calculations, reveals the charge distribution. In adamantane derivatives, regions of negative potential are usually associated with heteroatoms like nitrogen or oxygen, indicating sites susceptible to electrophilic attack, while the hydrogen atoms of the cage contribute to regions of positive potential.

Theoretical calculations are highly effective in predicting spectroscopic properties, particularly vibrational frequencies (IR and Raman spectra). DFT methods, such as B3LYP, are used to compute the harmonic vibrational frequencies of adamantane and its derivatives. researchgate.net These calculated frequencies are often scaled by an empirical factor to achieve better agreement with experimental data.

The vibrational assignments for the adamantane cage are well-established. nih.gov Key vibrational modes include C-H stretching, CH2 scissoring, and various cage deformation modes. researchgate.net For this compound, additional vibrational modes corresponding to the aminomethyl group (N-H stretching, C-N stretching, NH2 bending) would be predicted. Comparing the calculated spectra of the parent adamantane with this compound allows for the precise assignment of new vibrational bands arising from the functional group. Such theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Stretching of the nitrogen-hydrogen bonds in the amine group. |

| C-H Stretch | 2850-3000 | Stretching of the carbon-hydrogen bonds in the adamantane cage. |

| CH₂ Scissoring | ~1450 | Bending motion of the methylene (B1212753) groups in the cage. researchgate.net |

| C-N Stretch | 1000-1250 | Stretching of the carbon-nitrogen bond. |

| NH₂ Bending | 1590-1650 | Bending motion of the amine group. |

DFT calculations are also used to quantify the strength of non-covalent interactions, which are crucial for understanding molecular aggregation and crystal packing. For adamantane derivatives containing functional groups capable of hydrogen bonding, such as the amine group in this compound, dimer formation is a key phenomenon. mdpi.com

In computational studies of similar adamantane-linked compounds, the interaction energies of molecular dimers are calculated to assess their stability. mdpi.com These dimers are often stabilized by intermolecular hydrogen bonds like N–H···O or N–H···S, as well as weaker C–H···O and C–H···π interactions. mdpi.com The QTAIM approach can be used to further characterize these interactions by analyzing the electron density at the bond critical points (BCPs) between the interacting atoms. mdpi.com The results of these analyses provide quantitative data on the strength and nature (e.g., electrostatic vs. covalent) of the interactions. mdpi.com

| Dimer Interaction Type | Method | Calculated Interaction Energy (kcal/mol) | Reference |

| N–H···O | DFT | -32.2 | mdpi.com |

| N–H···S | DFT | -24.4 | mdpi.com |

| C–H···S | DFT | -10.9 | mdpi.com |

| C–H···O | DFT | -4.9 | mdpi.com |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for exploring the conformational landscape of flexible molecules and understanding the influence of the surrounding environment, such as a solvent. nih.govmdpi.com

For this compound, the adamantane cage is rigid, but the aminomethyl side chain has rotational freedom around the C-C and C-N bonds. MD simulations can sample the different possible conformations (rotamers) of this side chain and determine their relative populations. researchgate.net By performing simulations in different solvents (e.g., water, ethanol (B145695), chloroform), one can investigate how solvent molecules interact with the compound and influence its preferred conformation. nih.govrsc.org These simulations provide insights into desolvation energies upon binding to a receptor and can help explain solubility and transport properties. nih.gov The analysis of the simulation trajectory can reveal stable conformational states and the transitions between them, offering a dynamic picture of the molecule's behavior in solution. nih.gov

Crystal Structure Prediction and Solid-State Interactions

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in materials science, known as Crystal Structure Prediction (CSP). arxiv.org CSP methods generate a multitude of plausible crystal packing arrangements and rank them based on their calculated lattice energies. researchgate.net For adamantane derivatives, CSP can help rationalize why certain crystal forms (polymorphs) or hydrates are observed experimentally. researchgate.net

These predictions are particularly valuable for understanding the solid-state properties of pharmaceutical compounds, where the crystal packing can affect stability, solubility, and bioavailability. researchgate.net

Once a crystal structure is known, either from experiment or prediction, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within the crystal lattice. researchgate.netscirp.org The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, which separates it from its neighbors.

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov The analysis can be decomposed into 2D fingerprint plots, which summarize all intermolecular contacts and provide a quantitative percentage contribution for each type of interaction (e.g., H···H, C···H, N···H). researchgate.netresearchgate.net For adamantane derivatives, H···H contacts usually dominate due to the abundance of hydrogen atoms on the cage, but other interactions involving heteroatoms play a critical role in directing the crystal packing. researchgate.net

| Contact Type | Percentage Contribution (%) in Adamantane Derivatives | Description |

| H···H | 50-60% | Represents the dominant van der Waals interactions between the hydrocarbon cages. researchgate.net |

| C···H / H···C | 10-20% | C-H···π interactions or general van der Waals contacts. researchgate.net |

| N···H / H···N | 5-15% | Key hydrogen bonding interactions involving the amine group. nih.gov |

| F···H / H···F | 5-10% | Occurs in fluorinated derivatives, contributing to crystal stability. researchgate.net |

CLP-Pixel Method for Identification of Energetically Significant Dimers

The CrystalLattice-Pixel (CLP-Pixel) method is a computational technique utilized to identify and quantify the energetically significant intermolecular interactions within crystal structures. This method calculates the interaction energies between molecular pairs (dimers) by partitioning the total energy into Coulombic, polarization, dispersion, and repulsion components based on the electron densities of the isolated molecules.

In the study of adamantane derivatives, the CLP-Pixel method has been instrumental in elucidating the forces that govern their supramolecular assembly. For instance, in the analysis of two adamantane-linked hydrazine-1-carbothioamide derivatives, the CLP-Pixel calculation identified four energetically significant dimers. The intermolecular interaction energies for these dimers were found to be substantial, ranging from -4.9 to -32.2 kcal mol⁻¹.

The primary motif in one of the compounds was a centrosymmetric dimer stabilized by a pair of N–H···O interactions. This particular dimer was predominantly electrostatic in nature, with the electrostatic component contributing to 74% of its stabilization. Other interactions contributing to the stability of the dimers included N–H···S, C–H···S, C–H···O, H–H bonding, and C–H···π interactions. The strength of these various interactions was further quantified using the Quantum Theory of Atoms-in-Molecules (QTAIM) approach, which confirmed that the N–H···O interactions were the strongest among those observed.

This detailed energy analysis allows for a comprehensive understanding of the crystal packing and the relative importance of different non-covalent interactions in stabilizing the solid-state structures of adamantane-based compounds.

Table 1: Interaction Energies of Significant Dimers in an Adamantane Derivative Identified by the CLP-Pixel Method

| Dimer Motif | Interaction Energy (kcal/mol) | Predominant Interaction Type |

|---|---|---|

| M1 | -32.2 | N–H···O (Electrostatic) |

| M2 | -15.8 | C–H···S / C–H···π |

| M3 | -8.5 | H–H / C–H···O |

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to predict the binding mode and affinity of a ligand to its protein target. For this compound and its derivatives, molecular docking studies have been crucial in identifying potential biological targets and understanding the structural basis of their activity.

Studies on various adamantyl-based derivatives have demonstrated their potential as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. For example, adamantyl-based esters with different substituents on a phenyl ring were evaluated, and molecular docking analyses revealed that the peripheral anionic sites of these enzymes were the predominant binding sites. The binding was primarily governed by hydrogen bonds and halogen interactions rather than hydrophobic interactions in the catalytic active site.

In another study focusing on urease inhibition, molecular docking analysis of adamantane-linked hydrazine-1-carbothioamide derivatives revealed their binding modes and interactions with key active site residues of the urease enzyme. The calculated binding free energy (ΔGbind) suggested a high binding affinity, which was in good agreement with in vitro experimental data.

Furthermore, novel adamantane-based compounds have been investigated as potential ligands for the sigma-2 (σ2) receptor, a target in cancer research. Molecular docking and molecular dynamics simulations were employed to determine the binding modes and stability of these compounds within the active site of the σ2 receptor. The results indicated that adamantane-based scaffolds can effectively target the σ2 receptor, interacting in a manner comparable to known reference ligands.

Table 2: Representative Molecular Docking Results for Adamantane Derivatives

| Compound Type | Protein Target | Key Findings |

|---|---|---|

| Adamantyl-based esters | Acetylcholinesterase (AChE) | Compound 2e showed the strongest inhibition (IC50 = 77.15 µM). Binding at the peripheral anionic site via hydrogen and halogen bonds. |

| Adamantyl-based esters | Butyrylcholinesterase (BChE) | Compound 2j exhibited the highest inhibition (IC50 = 223.30 µM). |

| Adamantane-linked carbothioamides | Urease | Good binding affinity confirmed by binding free energy calculations, correlating with in vitro data. |

Reaction Mechanism Elucidation via Potential Energy Surface Exploration

The elucidation of reaction mechanisms at a molecular level is fundamental to understanding and controlling chemical transformations. Potential Energy Surface (PES) exploration is a powerful theoretical approach used for this purpose. A PES is a multidimensional surface that represents the potential energy of a system as a function of the geometric coordinates of its constituent atoms. By mapping this surface, chemists can identify stable molecular structures (reactants and products) corresponding to local minima, as well as transition states, which are first-order saddle points connecting these minima.

The study of a PES provides a roadmap for a chemical reaction, detailing the most probable pathway from reactants to products, known as the Minimum Energy Path (MEP). This allows for the determination of activation energies, which are crucial for predicting reaction rates. For complex molecules like this compound, understanding the PES is key to predicting its reactivity, stability, and the mechanisms of its formation or derivatization.

Practical methods for exploring a PES include geometry optimization to locate equilibrium structures, searching for transition states, and following reaction paths. For instance, in a hypothetical reaction involving this compound, computational methods would be used to calculate the energy at various points along a proposed reaction coordinate. This would involve systematically changing bond lengths and angles to map out the energy landscape. By identifying the transition state structure and its energy, the activation barrier for the reaction can be calculated. This information is vital for designing more efficient synthetic routes or for understanding the compound's metabolic pathways.

Recent advancements have introduced multi-level protocols that combine less computationally expensive methods for initial path sampling with more accurate methods to refine the PES around critical points like the transition state. Such approaches make the detailed mechanistic study of reactions involving complex structures like this compound more feasible.

Table 3: Key Concepts in Potential Energy Surface (PES) Exploration

| Concept | Description | Application to this compound Reactions |

|---|---|---|

| Potential Energy Surface (PES) | A multi-dimensional surface representing the energy of a molecule as a function of its atomic coordinates. | Maps the energy landscape for reactions involving this compound. |

| Local Minima | Points on the PES corresponding to stable molecular structures (reactants, products, intermediates). | Identifies the stable geometries of this compound and its reaction products. |

| Transition State (TS) | A first-order saddle point on the PES, representing the highest energy point along the minimum energy reaction path. | Determines the structure and energy of the activated complex in a reaction of this compound. |

| Minimum Energy Path (MEP) | The path of least potential energy connecting reactants and products on the PES. | Elucidates the step-by-step mechanism of a chemical transformation. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Predicts the rate of a reaction involving this compound. |

Pharmacological and Biological Research Trajectories for 2 Adamantylmethanamine Derivatives

Development and Evaluation of Antimicrobial Agents

The rigid, lipophilic adamantane (B196018) cage is a key feature in the design of new antimicrobial agents. Derivatives of 2-adamantylmethanamine have been synthesized and evaluated for their efficacy against a range of pathogenic microorganisms.

Numerous studies have demonstrated the potential of this compound derivatives as antibacterial agents. Their activity often depends on the nature of the substituents attached to the core molecule. For instance, certain Mannich bases containing a β-(1-adamantylamino)propiophenone skeleton have shown a broad-spectrum effect on both Gram-positive and Gram-negative bacteria. nih.gov

Research has also explored the synthesis of various derivatives, such as those incorporating guanidine (B92328) and triazine moieties, which have been tested for their antimicrobial properties. nih.gov One study highlighted an azomethine derivative as being particularly active, with a marked bacteriostatic effect against Staphylococcus aureus and Bacillus subtilis. nih.gov Another research effort synthesized seventeen adamantane derivatives, including Schiff bases and hydrazide-hydrazones, and tested their in vitro antimicrobial activity. mdpi.com Four of these derivatives showed significant antibacterial potential against all tested Gram-positive bacteria, with S. epidermidis being the most susceptible. mdpi.com The hydrazide of 1-adamantanecarboxylic acid was noted for its moderate bactericidal effect against Gram-negative bacteria. mdpi.com

The following table summarizes the minimum inhibitory concentrations (MIC) of selected this compound derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Azomethine Derivative | Staphylococcus aureus | Not specified, marked bacteriostatic effect | nih.gov |

| Azomethine Derivative | Bacillus subtilis | Not specified, marked bacteriostatic effect | nih.gov |

| Schiff base (Compound 9) | S. epidermidis ATCC 12228 | 62.5 | mdpi.com |

| Hydrazide of 1-adamantanecarboxylic acid (Compound 19) | Gram-negative bacteria | 125-500 | mdpi.com |

The emergence of drug-resistant fungal infections, particularly those caused by Candida species, has prompted the search for new antifungal agents. Derivatives of this compound have shown promise in this area. Studies have revealed that 2-adamantylamine hydrochloride (2-AM) exhibits fungicidal action against both Candida albicans and Candida parapsilosis. nih.gov This compound was also found to inhibit morphogenic transitions and demonstrated antibiofilm activity on urinary catheters. nih.gov The antifungal effect of 2-AM is believed to be mediated through the induction of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest at the G2/M phase. nih.gov

Furthermore, 2-adamantanamine (AC17) was identified in a screen for compounds that potentiate the activity of azole antifungals against C. albicans biofilms. nih.gov While AC17 itself does not inhibit the growth of C. albicans, it renders the normally fungistatic azoles, such as fluconazole (B54011) and voriconazole, fungicidal. nih.gov Transcriptome analysis indicated that AC17 affects the ergosterol (B1671047) and filamentation pathways in C. albicans. nih.gov

The table below presents the antifungal activity of selected this compound derivatives.

| Compound | Candida Species | Activity | Mechanism of Action | Reference |

| 2-adamantylamine hydrochloride (2-AM) | C. albicans, C. parapsilosis | Fungicidal, inhibits morphogenesis and biofilm formation | ROS induction, apoptosis, G2/M phase arrest | nih.gov |

| 2-adamantanamine (AC17) | C. albicans | Potentiates azole antifungals, renders them fungicidal | Affects ergosterol and filamentation pathways | nih.gov |

| Schiff base (Compound 5) | C. albicans | Good (MIC = 62.5 µg/mL, MFC = 125 µg/mL) | Not specified | mdpi.com |

Investigations into Neuropathic Pain Modulation and CaV2.2 Channel Inhibition

Neuropathic pain is a chronic condition that is often refractory to existing treatments. Voltage-gated calcium channels (CaV) are implicated in the pathophysiology of neuropathic pain, making them attractive therapeutic targets. nih.gov Specifically, the N-type voltage-gated calcium channel, CaV2.2, is a validated target for intervention in chronic and neuropathic pain. nih.gov

A derivative of this compound, 2-aminoadamantane-1-carboxylic acid (GZ4), which has a close structural relationship to gabapentin, has been synthesized and evaluated for its effects on neuropathic pain. nih.gov In a rat model of spinal nerve ligation-induced neuropathic pain, treatment with GZ4 was shown to reverse mechanical allodynia/hyperalgesia. nih.gov Patch clamp studies revealed that GZ4 significantly decreases whole-cell currents through N-type CaV channels. nih.gov The mechanism of action for GZ4 appears to involve direct inhibition of Ca2+ currents at the cell surface, which is a faster process compared to the action of gabapentin. nih.gov

Strategies for Antiviral Drug Discovery, Particularly Influenza Virus M2 Channel Inhibitors

The adamantane scaffold is famously associated with the antiviral drugs amantadine (B194251) and rimantadine (B1662185), which target the M2 proton channel of the influenza A virus. nih.gov The M2 channel is crucial for viral replication, and its inhibition prevents the virus from uncoating and releasing its genetic material into the host cell. nih.govbiorxiv.org However, the effectiveness of these drugs has been severely compromised by the emergence of drug-resistant viral strains, particularly those with the S31N mutation in the M2 protein. nih.govnih.gov

Research has continued to explore adamantane derivatives, including those of this compound, in an effort to overcome this resistance. uctm.edu A yeast growth restoration assay was developed as a high-throughput screen for new M2 channel inhibitors, which led to the identification of novel adamantane and non-adamantane compounds with antiviral activity. nih.gov Some amantadine analogs with modifications at the 2-adamantyl position have shown low micromolar activities against M2S31N-containing viruses. biorxiv.org For example, 2-(1-adamantyl)piperidine and the spiranic pyrrolidine (B122466) analog have been found to disrupt the colocalization of the M2 and M1 proteins, which is essential for viral assembly and budding. biorxiv.org

Enzymatic Inhibition Studies, e.g., Urease Activity

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov It is produced by various bacteria, fungi, and plants and is implicated in the pathogenesis of diseases such as peptic ulcers (by Helicobacter pylori) and urinary tract infections. mdpi.com Therefore, the inhibition of urease is a target for the development of new therapeutic agents.

Derivatives of amantadine have been investigated as potential urease inhibitors. nih.gov A series of novel amantadine-thiourea conjugates were synthesized and assayed for their in vitro urease inhibitory activity. nih.gov All of the synthesized compounds were found to be more potent than the standard inhibitor thiourea. nih.gov Notably, N-(adamantan-1-ylcarbamothioyl)octanamide, with a 7-carbon alkyl chain, and N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide, with a 2-chlorophenyl substitution, showed excellent inhibitory activity. nih.gov Kinetic studies revealed a non-competitive mode of inhibition for the most active compound. nih.gov

The table below shows the urease inhibitory activity of selected amantadine-thiourea derivatives.

| Compound | Substitution | IC50 (µM) | Reference |

| N-(adamantan-1-ylcarbamothioyl)octanamide (3j) | 7-carbon alkyl chain | 0.0085 ± 0.0011 | nih.gov |

| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g) | 2-chlorophenyl | 0.0087 ± 0.001 | nih.gov |

| Thiourea (Standard) | - | Not specified, less potent than derivatives | nih.gov |

Exploration of Antiproliferative and Anticancer Properties

The search for novel anticancer agents has led to the investigation of a wide variety of chemical structures, including adamantane derivatives. Several studies have reported on the antiproliferative and anticancer activities of compounds derived from this compound.

The synthesis of 4-(1-adamantyl)-4,4-diarylbutylamines, 5-(1-adamantyl)-5,5-diarylpentylamines, and 6-(1-adamantyl)-6,6-diarylhexylamines has been described, and their in vitro activity against major cancer cell lines was found to be significant. nih.gov One of the most active analogs demonstrated an interesting in vivo anticancer profile against the IGROV-1 ovarian cancer cell line. nih.govresearchgate.net

Furthermore, novel adamantane-linked isothiourea derivatives have been synthesized and evaluated for their antiproliferative activity. udelar.edu.uy A 4-bromobenzyl analogue exhibited high antiproliferative activity against PC-3, HepG-2, MCF-7, and HeLa cell lines, and moderate activity against the HCT-116 cell line. udelar.edu.uy Other research has focused on 1-benzyl-2-aminoadamantanes, conformationally constrained aminoadamantanes, and diaminoadamantane derivatives as antiproliferative agents. researchgate.net

The following table summarizes the antiproliferative activity of a selected adamantane derivative.

| Derivative | Cell Line | Activity | Reference |

| 4-(1-adamantyl)-4,4-diarylbutylamine (1a) | IGROV-1 (ovarian cancer) | Significant in vivo anticancer profile | nih.govresearchgate.net |

| 4-bromobenzyl isothiourea analogue | PC-3 (prostate cancer) | High (IC50 < 25 µM) | udelar.edu.uy |

| 4-bromobenzyl isothiourea analogue | HepG-2 (liver cancer) | High (IC50 < 25 µM) | udelar.edu.uy |

| 4-bromobenzyl isothiourea analogue | MCF-7 (breast cancer) | High (IC50 < 25 µM) | udelar.edu.uy |

| 4-bromobenzyl isothiourea analogue | HeLa (cervical cancer) | High (IC50 < 25 µM) | udelar.edu.uy |

| 4-bromobenzyl isothiourea analogue | HCT-116 (colon cancer) | Moderate (IC50: 25-50 µM) | udelar.edu.uy |

In Vitro Cytotoxicity Assays on Cancer Cell Lines (HeLa, MCF-7)

The cytotoxic potential of adamantane derivatives has been a subject of scientific inquiry, with studies assessing their impact on various cancer cell lines. researchgate.netmdpi.comnih.gov Research into novel adamantane derivatives has included cytotoxicity screening against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. researchgate.netfrontiersin.org

In one study, novel synthesized adamantane derivatives were evaluated for their cytotoxic effects. These investigations confirmed that the tested substances did not lead to statistically significant alterations in cell proliferation within the tested dosage ranges. researchgate.net Another study on adamantane-monoterpenoid conjugates reported that the compounds exhibited moderate to no intrinsic toxicity against HeLa cells. nih.gov Specifically, some conjugates were found to be non-toxic up to a concentration of 100 μM. nih.gov

The following table summarizes the cytotoxic effects of selected adamantane derivatives on HeLa and MCF-7 cell lines from various studies.

| Compound/Derivative | Cell Line | IC50 Value | Source |

| Adamantane-Monoterpenoid Conjugates | HeLa | >100 μM (for some derivatives) | nih.gov |

| Indazole Analogues of Curcumin | MCF-7 | 45.97 - 86.24 µM | frontiersin.org |

| Indazole Analogues of Curcumin | HeLa | 46.36 - >100 µM | frontiersin.org |

It is important to note that while these studies provide insight into the cytotoxicity of the broader class of adamantane derivatives, specific data for this compound in these cell lines is not extensively detailed in the currently available literature.

Modulation of Ion Channels: Kir6.1 and Kir6.2 Channel Inhibition

The interaction of adamantane derivatives with ATP-sensitive potassium (K-ATP) channels, specifically those containing Kir6.1 and Kir6.2 subunits, has been an area of research interest. These channels play crucial roles in various physiological processes, and their modulation can have significant therapeutic implications.

Some adamantane derivatives have been investigated for their potential neuroprotective actions and their role in cognitive function. medchemexpress.com Studies have demonstrated that certain new adamantane derivatives can limit diabetes-induced cognitive deficits in animal models. medchemexpress.com This neuroprotective effect is thought to be linked to the modulation of inflammatory pathways in the brain, which can prevent dysfunction or cell death in areas crucial for cognitive control. medchemexpress.com While these findings are promising for the adamantane class of compounds, direct research linking this compound to Kir6.1 and Kir6.2 inhibition in the context of cognitive disorders is still emerging.

Adamantane derivatives have been identified as a class of insulin (B600854) secretagogues. researchgate.net They have been shown to decrease K+ permeability of the pancreatic beta-cell membrane, leading to depolarization. This action activates voltage-dependent Ca2+ channels, permitting Ca2+ influx and subsequently stimulating insulin release. researchgate.net This mechanism of action is relevant to the management of diabetes.

Furthermore, blocking Kir6.2 channels has been suggested as a potential treatment for diabetes and other conditions related to K-ATP hyperactivity. google.com The overexpression of certain genes influenced by adamantane derivatives has been shown to result in a central blockade of pro-inflammatory cytokine synthesis and a significant improvement in memory performance in diabetic mice. nih.govmdpi.com This suggests that newly synthesized adamantane derivatives could play a role in preventing and treating cognitive impairment associated with inflammatory events in patients with diabetes. nih.govmdpi.com

Receptor Antagonism and Agonism Studies

The interaction of this compound derivatives with various cell surface receptors has been explored to understand their potential in treating a range of disorders.

Adamantane derivatives have been identified as a promising class of P2X7 receptor antagonists. walshmedicalmedia.com The P2X7 receptor is implicated in inflammation and immune cell signaling, and its inhibition has shown potential in animal models of arthritis, depression, neuropathic pain, multiple sclerosis, and Alzheimer's disease. walshmedicalmedia.com The development of P2X7 receptor antagonists is therefore of significant interest for the treatment of various inflammatory diseases. walshmedicalmedia.com While the adamantane scaffold is a key feature of several potent P2X7 antagonists, specific research detailing the antagonistic activity of this compound at this receptor is a continuing area of investigation.

The cannabinoid receptor 2 (CB2) is another target of interest for therapeutic intervention, particularly in the context of pain and inflammation. nih.gov While a diverse range of scaffolds for CB2 modulators has been explored, and several CB2 agonists have advanced to clinical trials, the specific investigation of this compound as a CB2 antagonist is not extensively documented in the current scientific literature. nih.gov The structural features of adamantane derivatives make them interesting candidates for exploration in this area. nih.govresearcher.life

Vitamin D Receptor (VDR) Ligand Development and Osteoblast Differentiation

Derivatives of this compound are being investigated as modulators of the Vitamin D Receptor (VDR), a key regulator of calcium homeostasis and bone metabolism. nih.govnih.gov The VDR mediates the biological effects of 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], the active form of vitamin D, by controlling the expression of target genes involved in cellular differentiation and other physiological processes. nih.govscite.ai The incorporation of an adamantane ring into the side chain of vitamin D3 analogs has been shown to create compounds that can selectively modulate VDR function, acting as cell type-selective VDR modulators. nih.govscite.ai

Research into these adamantane-containing vitamin D derivatives has shown that they can bind to the VDR but may not stabilize the active cofactor conformation necessary for full agonistic activity. nih.govscite.ai For instance, the derivative AD47, which contains an adamantane ring, acts as a partial agonist in VDR transfection assays and can inhibit VDR activation by the natural ligand, 1,25(OH)2D3. nih.govresearchgate.net These derivatives have also been observed to enhance the heterodimerization of VDR with the retinoid X receptor. nih.govresearchgate.net

A significant area of research is the effect of these compounds on osteoblast differentiation, a critical process in bone formation. nih.gov Studies have demonstrated that certain vitamin D analogs with an adamantyl group can effectively induce osteoblast differentiation in human dedifferentiated fat cells. nih.gov For example, derivatives such as ADKM2, ADKM4, and ADKM6 have shown a greater capacity to induce osteoblast differentiation than other analogs, even with weaker VDR affinities. nih.gov This suggests that the introduction of bulky adamantane modifications can enhance the stability and tissue selectivity of VDR-targeting therapies for bone-related diseases like osteoporosis. nih.gov

| Compound | VDR Transcriptional Activity | Osteoblast Differentiation Induction |

|---|---|---|

| ADKM2 (8b) | Comparable to 1,25(OH)2D3 | More effective than ADTK1 (5b) |

| ADKM4 (9b) | Comparable to 1,25(OH)2D3 | More effective than ADTK1 (5b) |

| ADKM6 (10b) | Comparable to 1,25(OH)2D3 | More effective than ADTK1 (5b) |

Amino Acid Transport Inhibition Mechanisms

Adamantane derivatives, including those related to this compound, have been identified as inhibitors of amino acid transport systems. These transport systems are crucial for maintaining amino acid homeostasis, which is vital for cellular metabolism and neurotransmission. mdpi.comnih.gov The inhibition of these transporters can have significant effects on cellular function and is a target for therapeutic intervention in various diseases, including cancer. nih.govnih.gov

The mechanism of inhibition often involves the bulky adamantane moiety sterically hindering the transporter's binding site or interfering with the conformational changes required for substrate translocation across the cell membrane. For example, the alpha-amino acid "adamantanine" has been shown to have transport-inhibitory properties. nih.gov

Amino acid transporters are a large family of membrane proteins, with different systems responsible for the transport of specific amino acids. nih.gov For example, System L transporters, such as LAT1, are responsible for the transport of large neutral amino acids and are often overexpressed in cancer cells to meet their high metabolic demands. nih.gov The inhibition of such transporters is a promising strategy for cancer therapy. While specific studies on this compound are limited in this context, the known inhibitory activity of related adamantane compounds provides a strong rationale for its investigation as an amino acid transport inhibitor.

| Transporter System | Typical Substrates | Known Inhibitors |

|---|---|---|

| System A (e.g., SNAT1, SNAT2) | Alanine, Serine, Proline, Glycine | MeAIB |

| System L (e.g., LAT1) | Leucine, Isoleucine, Valine | BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) |

| System ASC (e.g., ASCT2) | Alanine, Serine, Cysteine, Threonine | L-3,4-difluorophenylglycine |

Role as Psychotropic Agents and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

Derivatives of adamantane are being explored for their potential as psychotropic agents, partly through their ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol within cells, and its overexpression in adipose and liver tissues is associated with metabolic syndrome and type 2 diabetes. mdpi.com Inhibition of 11β-HSD1 is therefore a therapeutic target for these conditions, and may also have implications for neurological and psychiatric disorders due to the role of glucocorticoids in brain function.

Research has led to the discovery of a series of potent and selective adamantyl amide inhibitors of 11β-HSD1. nih.gov These compounds have demonstrated excellent cellular potency in both human and murine assays. nih.gov A key finding in the structure-activity relationship of these inhibitors is the importance of the substitution pattern on the adamantane scaffold. It has been shown that substitution at the C-2 position of the adamantane ring is preferred over substitution at the C-1 position for achieving high potency against human 11β-HSD1. nih.gov

The development of these inhibitors is a promising avenue for new therapies. Molecular modeling studies have been used to understand the preferential binding of C-2 substituted adamantane derivatives, providing a rational basis for the design of more effective inhibitors. nih.gov The selectivity of these compounds for 11β-HSD1 over the related enzyme 11β-HSD2 is a critical factor in avoiding unwanted side effects. nih.gov

| Substitution Position | Effect on Human 11β-HSD1 Inhibition |

|---|---|

| C-1 | Less potent |

| C-2 | Preferred for potency |

Exploration of 2 Adamantylmethanamine in Materials Science and Nanotechnology

Design and Synthesis of Advanced Materials Incorporating Adamantane (B196018) Moieties

The introduction of adamantane moieties into polymer chains, either as pendent groups or within the main backbone, has been shown to dramatically improve their physical properties. researchgate.net The rigid and bulky nature of the adamantane cage restricts polymer chain mobility, leading to notable increases in glass transition temperature (Tg), thermal stability, and mechanical stiffness. usm.eduacs.org

Research into adamantane-containing polymers has demonstrated these enhancements across various polymer families:

Polyimides: Semi-alicyclic polyimides synthesized from adamantane-containing diamines exhibit exceptionally high glass transition temperatures (Tg) ranging from 285–440 °C, coupled with excellent optical transparency, with over 80% transmittance at a wavelength of 400 nm. rsc.org

Methacrylates: Incorporating adamantyl groups into polymethyl methacrylate (B99206) (PMMA) significantly improves its thermal, optical, and dielectric properties. researchgate.net These modified polymers show higher thermal stability, with 10% weight loss temperatures reaching up to 488 °C, and superior transparency (>95%) compared to standard PMMA. researchgate.net Furthermore, they exhibit lower water absorption and a reduced dielectric constant. researchgate.net